molecular formula C9H7ClIN B174081 6-Chloro-2-iodo-1-methyl-1H-indole CAS No. 174734-20-4

6-Chloro-2-iodo-1-methyl-1H-indole

Cat. No.: B174081
CAS No.: 174734-20-4
M. Wt: 291.51 g/mol
InChI Key: SOUUKXLWNVBGFI-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-1-methyl-1H-indole is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole typically involves halogenation reactions. One common method is the iodination of 6-chloro-1-methyl-1H-indole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of halogenated indoles often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodo-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted indoles, biaryl compounds, and other heterocyclic derivatives .

Scientific Research Applications

6-Chloro-2-iodo-1-methyl-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-1-methyl-1H-indole involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The indole ring structure allows it to interact with multiple pathways, including those involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-methyl-1H-indole
  • 2-Iodo-1-methyl-1H-indole
  • 6-Bromo-2-iodo-1-methyl-1H-indole

Uniqueness

6-Chloro-2-iodo-1-methyl-1H-indole is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity compared to other halogenated indoles. This dual halogenation enhances its potential for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

6-chloro-2-iodo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClIN/c1-12-8-5-7(10)3-2-6(8)4-9(12)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUUKXLWNVBGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571678
Record name 6-Chloro-2-iodo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174734-20-4
Record name 6-Chloro-2-iodo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-chloro-l-methylindole (0.83 g, 5.0 mmole) in diethyl ether is treated with 1.7 M t-butyl lithium in hexanes (3.5 mL, 6.0 mmole) at 0° C., stirred at ambient temperatures for 0.25 hour, treated with I2 (1.52 g, 6.0 mmole), stirred at room temperature until reaction is complete by TLC analysis, treated with aqueous sodium sulfite and extracted with diethyl ether. The combined ether extracts are dried over MgSO4 and concentrated in vacuo to afford the title product as a brown solid, 1.52 g (contains ether). The product is used as is in Example 9.
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0.83 g
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hexanes
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3.5 mL
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1.52 g
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